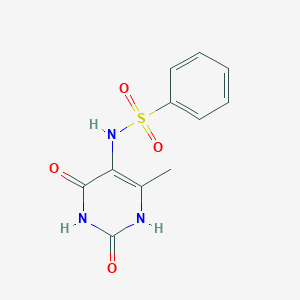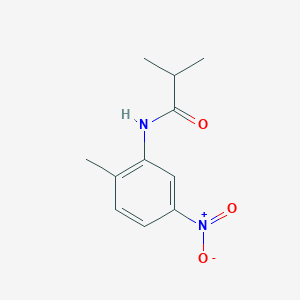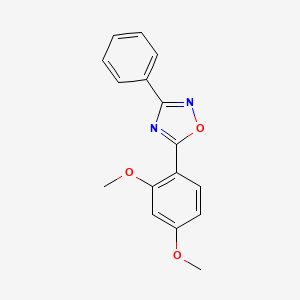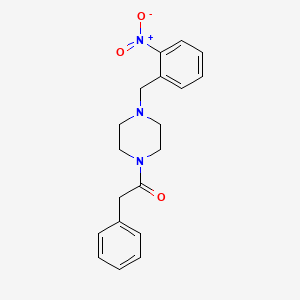
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that has been used extensively in veterinary medicine for the treatment of bacterial infections in livestock. Sulfaquinoxaline is a member of the sulfonamide class of antibiotics, which work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth and reproduction.
Mécanisme D'action
Sulfaquinoxaline works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need for DNA synthesis and cell division. By inhibiting the synthesis of folic acid, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline prevents bacteria from growing and reproducing, ultimately leading to their death.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative bacteria. Sulfaquinoxaline has also been shown to have anti-inflammatory properties and has been used to treat inflammatory bowel disease in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline for lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying the effects of antibiotics on bacterial populations. However, one of the limitations of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline is that it can be toxic to some animal species, particularly at high doses. This makes it important to carefully control dosages and monitor animals for signs of toxicity when using N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline in lab experiments.
Orientations Futures
There are a number of potential future directions for research on N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline. One area of interest is the development of new antibiotics based on the structure of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline. Researchers are also interested in studying the mechanisms of antibiotic resistance in bacteria and developing strategies to overcome this resistance. Additionally, there is ongoing research on the use of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline in the treatment of inflammatory bowel disease in animals.
Méthodes De Synthèse
Sulfaquinoxaline can be synthesized by reacting 2,4-dihydroxy-6-methylpyrimidine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline.
Applications De Recherche Scientifique
Sulfaquinoxaline has been extensively studied for its antimicrobial properties and has been used in a variety of research applications. It has been used to study the effects of antibiotics on bacterial populations in livestock, as well as the mechanisms of antibiotic resistance in bacteria. Sulfaquinoxaline has also been used in research on the development of new antibiotics and the optimization of existing antibiotics.
Propriétés
IUPAC Name |
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-9(10(15)13-11(16)12-7)14-19(17,18)8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEANPCGBLLUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)



![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)



![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)